molecular formula C14H20N2O4S B5345225 N-ethyl-4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide

N-ethyl-4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No. B5345225
M. Wt: 312.39 g/mol
InChI Key: BRWCTOWOCOIISG-UHFFFAOYSA-N
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Description

The interest in sulfonamide derivatives like "N-ethyl-4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide" stems from their diverse pharmacological activities and significance in medicinal chemistry. These compounds are pivotal in drug discovery due to their role in inhibiting various enzymes and receptors.

Synthesis Analysis

The synthesis of related sulfonamide derivatives often involves multi-step processes, including the functionalization of aromatic rings, introduction of the sulfonamide group, and subsequent modifications to incorporate specific substituents like methoxy and pyrrolidinyl groups. For example, the preparation and characterization of different crystalline forms of a closely related compound involved X-ray powder diffractometry, thermal analysis, and spectroscopy techniques (Yanagi et al., 2000).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods (e.g., NMR, IR) are pivotal in elucidating the molecular structure of sulfonamide derivatives. These techniques provide insights into the polymorphism, crystal packing, and intermolecular interactions within the crystalline lattice. The detailed structural analysis of such compounds reveals the importance of hydrogen bonding and van der Waals interactions in stabilizing the molecular conformation.

Chemical Reactions and Properties

Sulfonamide compounds engage in various chemical reactions, reflecting their reactivity and functional group compatibility. These reactions include sulfonamide formation, nucleophilic substitutions, and modifications at the aromatic ring. The chemical properties are influenced by the nature of the substituents, which can affect the compound's acidity, basicity, and overall reactivity.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline form, are crucial for the compound's application and formulation. For instance, the thermal analysis of a similar sulfonamide showed distinct endothermic and exothermic peaks, indicating phase transitions and melting points, which are critical for understanding the compound's stability (Yanagi et al., 2000).

properties

IUPAC Name

N-ethyl-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-3-15-14(17)11-6-7-12(20-2)13(10-11)21(18,19)16-8-4-5-9-16/h6-7,10H,3-5,8-9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRWCTOWOCOIISG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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